molecular formula C10H5Cl3N2 B3434530 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine CAS No. 954224-18-1

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine

Cat. No. B3434530
M. Wt: 259.5 g/mol
InChI Key: PXLDKYWIAANDMR-UHFFFAOYSA-N
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Description

“4-Chloro-6-(2,5-dichlorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5Cl3N2 . It is a pyrimidine derivative, which is a class of compounds that have shown a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-6-(2,5-dichlorophenyl)pyrimidine”, often involves various synthetic protocols . For instance, one method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(2,5-dichlorophenyl)pyrimidine” can be analyzed using various techniques such as spectral and elemental analyses, as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Chloro-6-(2,5-dichlorophenyl)pyrimidine”, can undergo various chemical reactions. For example, 4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .

Future Directions

Pyrimidine derivatives, including “4-Chloro-6-(2,5-dichlorophenyl)pyrimidine”, have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have significant potential for future research and development in therapeutic medicine .

properties

IUPAC Name

4-chloro-6-(2,5-dichlorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDKYWIAANDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270915
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2,5-dichlorophenyl)pyrimidine

CAS RN

954224-18-1
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954224-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2,5-dichlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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